molecular formula C21H19BrN2O B5380543 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol

4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol

Cat. No. B5380543
M. Wt: 395.3 g/mol
InChI Key: JSTSFTHQVJPXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol is a chemical compound that belongs to the class of phenols. It is also known as bronopol and is widely used as a preservative in various industries, including cosmetics, pharmaceuticals, and personal care products. The compound has gained significant attention from the scientific community due to its unique properties and potential applications.

Mechanism of Action

The mechanism of action of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol is not fully understood. However, studies have shown that the compound exerts its antimicrobial and anticancer effects by inhibiting the growth and proliferation of cells. The compound is believed to disrupt the cell membrane and interfere with the normal functioning of the cell.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol have been extensively studied. The compound has been shown to possess antimicrobial properties against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, the compound has been shown to possess anticancer properties and can inhibit the growth and proliferation of cancer cells.

Advantages and Limitations for Lab Experiments

The use of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol in lab experiments has several advantages. The compound is readily available and can be synthesized using simple methods. In addition, the compound is stable and can be stored for extended periods without degradation. However, the compound has some limitations, including its potential toxicity and the need for careful handling.

Future Directions

There are several future directions for the study of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol. One potential direction is the development of new synthetic methods that can yield higher purity products with better yields. Another direction is the study of the compound's potential use in other fields, such as agriculture and food preservation. Finally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in medicine.

Synthesis Methods

The synthesis of 4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol can be achieved through various methods. One of the commonly used methods is the reaction of 2-bromo-4-nitrophenol with 1,3-diphenyl-2-thiourea in the presence of a reducing agent such as iron powder. This method yields a high purity product with a yield of up to 75%.

Scientific Research Applications

4-bromo-2-(1,3-diphenyl-2-imidazolidinyl)phenol has been widely studied for its potential applications in various fields. In the biomedical field, the compound has been shown to possess antimicrobial properties and can be used as a preservative in medical products. In addition, the compound has been shown to exhibit anticancer properties and has been studied for its potential use in cancer therapy.

properties

IUPAC Name

4-bromo-2-(1,3-diphenylimidazolidin-2-yl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN2O/c22-16-11-12-20(25)19(15-16)21-23(17-7-3-1-4-8-17)13-14-24(21)18-9-5-2-6-10-18/h1-12,15,21,25H,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSTSFTHQVJPXBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(N1C2=CC=CC=C2)C3=C(C=CC(=C3)Br)O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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